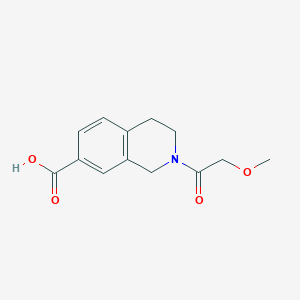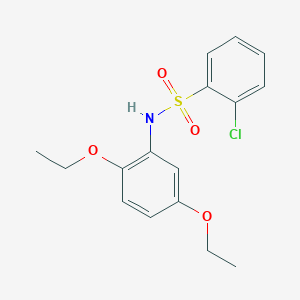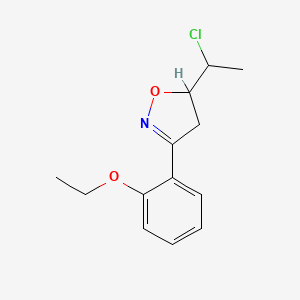
2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid, also known as MI7, is a chemical compound that has been the subject of extensive research due to its potential therapeutic properties. MI7 belongs to the class of isoquinoline carboxylic acids and has been shown to have a wide range of biological activities.
作用機序
The exact mechanism of action of 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of DNA and RNA, which may contribute to its anticancer and antimicrobial properties. 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid has also been shown to modulate the activity of certain signaling pathways involved in inflammation, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, fungi, and bacteria in vitro. 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid has also been shown to reduce inflammation in animal models of arthritis. Additionally, 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One advantage of 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid is that it is relatively easy to synthesize using standard laboratory techniques. Additionally, 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid has been shown to have a wide range of biological activities, making it a potentially useful compound for the study of various diseases. However, one limitation of 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
将来の方向性
There are several potential future directions for research on 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid. One area of research could be to further investigate its potential anticancer properties and to determine the mechanisms by which it inhibits cancer cell growth. Another area of research could be to investigate its potential use as a treatment for inflammatory diseases such as arthritis. Additionally, further research could be done to determine the safety and efficacy of 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid in animal models and in humans.
合成法
The synthesis of 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid involves the reaction of 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline with chloroacetic acid, followed by hydrolysis to obtain the final product. The synthesis of 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid is relatively simple and can be carried out using standard laboratory techniques.
科学的研究の応用
2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid has been extensively studied for its potential therapeutic properties. It has been shown to have anticancer, antifungal, and antibacterial properties. 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-18-8-12(15)14-5-4-9-2-3-10(13(16)17)6-11(9)7-14/h2-3,6H,4-5,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODOLXLIGQFYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2=C(C1)C=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627718.png)
![3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid](/img/structure/B7627722.png)
![4-N-[1-(2-methylphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627728.png)


![2-[(4,4-Difluorocyclohexanecarbonyl)amino]-2-phenylacetic acid](/img/structure/B7627751.png)

![3-[4-(aminomethyl)-2-methylpyrrolidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7627758.png)
![4-[(4,4-Difluorocyclohexanecarbonyl)amino]benzoic acid](/img/structure/B7627759.png)
![N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7627765.png)
![2-[4-[(4,4-Difluorocyclohexanecarbonyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B7627766.png)
![(2R)-2-[(4,4-difluorocyclohexanecarbonyl)amino]-3-methylbutanoic acid](/img/structure/B7627775.png)

